N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline
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Overview
Description
N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline is a highly fluorescent organic compound that belongs to the class of triphenylamines. This compound is characterized by its unique structure, which includes a pyrene moiety attached to a diphenylamine core. It is known for its electroluminescent properties and is widely used in organic light-emitting devices (OLEDs) due to its ability to emit deep-blue light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline typically involves the reaction of pyrene-1-ethylamine with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene-1-boronic acid is reacted with N,N-diphenyl-4-bromobenzylamine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Scientific Research Applications
N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in bioimaging and as a fluorescent marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism by which N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to the emission of light at a different wavelength.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(pyren-1-yl)aniline: Similar structure but lacks the ethyl linkage.
4,4′,4′′-Trispyrenylphenylamine: Contains three pyrene arms, leading to different electroluminescent properties.
Uniqueness
N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline is unique due to its specific structure, which combines the properties of both pyrene and diphenylamine. This combination results in enhanced fluorescence and electroluminescent characteristics, making it particularly valuable in the development of advanced OLEDs .
Properties
CAS No. |
142773-14-6 |
---|---|
Molecular Formula |
C36H27N |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(2-pyren-1-ylethyl)aniline |
InChI |
InChI=1S/C36H27N/c1-3-10-31(11-4-1)37(32-12-5-2-6-13-32)33-23-15-26(16-24-33)14-17-27-18-19-30-21-20-28-8-7-9-29-22-25-34(27)36(30)35(28)29/h1-13,15-16,18-25H,14,17H2 |
InChI Key |
WQMWEVLWTBXIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origin of Product |
United States |
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